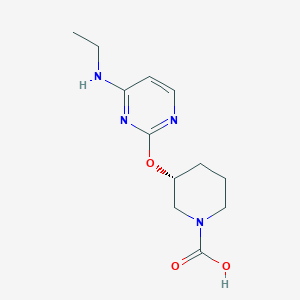

(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid

Description

The compound “(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid” (CAS: 1421020-83-8) is a chiral piperidine derivative featuring a pyrimidine-ether linkage and a carboxylic acid group. Its molecular formula is C₁₂H₁₈N₄O₃, with a molecular weight of 266.30 g/mol . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2 donors, 6 acceptors.

- Topological polar surface area (TPSA): 87.6 Ų.

- LogP (XlogP): 1.3, indicating moderate lipophilicity.

- SMILES: CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O.

- Stereochemistry: An (R)-configured piperidine ring with one stereogenic center .

The compound’s structure combines a pyrimidine scaffold, known for its role in nucleic acid interactions and kinase inhibition, with a piperidine-carboxylic acid moiety, which may enhance solubility and target binding.

Properties

IUPAC Name |

(3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-2-13-10-5-6-14-11(15-10)19-9-4-3-7-16(8-9)12(17)18/h5-6,9H,2-4,7-8H2,1H3,(H,17,18)(H,13,14,15)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHVVOPJECKMTF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution, where an ethylamine reacts with a halogenated pyrimidine intermediate.

Formation of the Piperidine Ring: The piperidine ring is constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings are coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.

Industrial Production Methods

Industrial production of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ethylamine in the presence of a halogenated pyrimidine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific biological pathways.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Analysis :

- Functional Groups : The carboxylic acid in the main compound enhances hydrophilicity (TPSA = 87.6 Ų) compared to the tert-butyl ester in the pyrrolidine analog, which increases lipophilicity (XlogP ~2.5 vs. 1.3) .

Pyrimidine Substituent Variations

Analysis :

- Ethylamino vs. Bulky Substituents: The ethylamino group in the main compound may favor hydrogen bonding, while bulkier groups (e.g., chloro/fluorophenyl in ) enhance steric interactions for selective target binding.

- Pharmacological Targets : Compound 8 (PAIR1) targets IRE1α RNase, highlighting the pyrimidine-piperidine scaffold’s versatility in enzyme inhibition .

Carboxylic Acid vs. Ester Derivatives

Analysis :

- Carboxylic Acid : Improves aqueous solubility and may facilitate ionic interactions with targets.

- Ester Groups : Serve as prodrugs, masking polar groups to enhance membrane permeability .

Beta-Adrenergic Receptor Ligands ()

Compounds like CGP 12,177 (benzimidazolone derivative) and ICI 118,551 (indenolol analog) share beta-blocker activity but differ structurally from the main compound, which lacks the propanolamine side chain critical for beta-adrenergic binding.

Biological Activity

(R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid, also known as a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H26N4O3

- Molecular Weight : 322.40 g/mol

- IUPAC Name : this compound

- CAS Number : 1153231-27-6

The compound features a piperidine ring linked to an ethylamino-pyrimidinyl group through an ether bond, with a carboxylic acid functional group that enhances its solubility and potential bioactivity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.

- Introduction of the Carboxylic Acid Group : Carboxylation reactions utilizing carbon dioxide or derivatives.

- Attachment of the Ethylamino-Pyrimidinyl-Oxy Group : Nucleophilic substitution reactions to incorporate the ethylamino-pyrimidine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activity, receptor interactions, and signal transduction pathways. The compound's mechanism may involve:

- Binding to active sites or allosteric sites on enzymes.

- Inhibition or activation of specific receptors involved in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 31.25 µg/mL |

| S. aureus | 15.62 µg/mL |

| P. aeruginosa | 62.50 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (epidermoid carcinoma) | < 10 |

| HT29 (colon carcinoma) | < 5 |

| HepG2 (liver carcinoma) | < 15 |

These findings suggest that the compound may interfere with cancer cell metabolism and growth signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, revealing promising results against resistant bacterial strains .

- Anticancer Mechanism Exploration : Another research effort focused on the compound's mechanism in inhibiting tumor growth in xenograft models, demonstrating its potential as a lead compound for cancer therapy .

- Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating that this compound could be developed into a viable therapeutic agent .

Q & A

Q. What are the key considerations in synthesizing (R)-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid?

Methodological Answer: Synthesis requires multi-step optimization, including:

- Reaction Conditions : Temperature control (e.g., 40–100°C for coupling reactions), solvent selection (polar aprotic solvents like DMF or tert-butyl alcohol), and inert atmosphere for air-sensitive intermediates .

- Catalysts : Use of palladium diacetate and tert-butyl XPhos for cross-coupling reactions to ensure regioselectivity .

- Purification : Chromatography or recrystallization to isolate the (R)-enantiomer, verified via chiral HPLC .

- Safety : Proper handling of intermediates (e.g., tert-butoxycarbonyl-protected precursors) to avoid exposure to reactive groups .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation involves:

- NMR Spectroscopy : 1H and 13C NMR to verify piperidine ring conformation, pyrimidine substitution, and stereochemistry (R-configuration) .

- Mass Spectrometry : High-resolution ESI-TOF to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : For resolving ambiguous stereochemistry or crystal packing interactions, if single crystals are obtainable .

Q. What biological targets or pathways are associated with this compound?

Methodological Answer: The compound’s piperidine-pyrimidine scaffold suggests potential interactions with:

- Kinase Domains : The pyrimidine moiety may act as a ATP-binding site inhibitor, similar to kinase-targeting drugs .

- G Protein-Coupled Receptors (GPCRs) : Piperidine derivatives are known modulators of neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzymatic Assays : Test against panels like kinase or protease assays to identify primary targets, followed by IC50 determination .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer: Yield optimization strategies include:

- Catalyst Loading : Adjusting palladium catalyst ratios (e.g., 0.5–2 mol%) to balance cost and efficiency .

- Solvent Screening : Testing alternatives to DMF (e.g., acetonitrile or THF) to improve solubility of intermediates .

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 17 hours to <5 hours) while maintaining enantiomeric excess .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer: Address discrepancies via:

- Assay Standardization : Use validated protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to off-target effects .

- Structural Analog Testing : Compare activity of (R)- and (S)-enantiomers or derivatives (e.g., tert-butyl ester analogs) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Computational strategies include:

- Molecular Docking : Screen against kinase or GPCR homology models (e.g., using AutoDock Vina) to predict binding modes .

- ADMET Prediction : Tools like SwissADME to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

- MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.